[(2R)-2-hydroxy-2-(3-hydroxyphenyl)ethyl]-methylazanium;chloride
Overview
Description
[(2R)-2-hydroxy-2-(3-hydroxyphenyl)ethyl]-methylazanium;chloride is a chemical compound known for its significant pharmacological properties. It is commonly used in pharmaceutical applications due to its ability to act as a vasoconstrictor by stimulating alpha-adrenergic receptors . This compound is often utilized in the formulation of medications aimed at treating conditions such as nasal congestion and hypotension.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R)-2-hydroxy-2-(3-hydroxyphenyl)ethyl]-methylazanium;chloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-hydroxybenzaldehyde and methylamine.
Condensation Reaction: The 3-hydroxybenzaldehyde undergoes a condensation reaction with methylamine in the presence of a suitable catalyst to form an intermediate compound.
Reduction: The intermediate compound is then subjected to a reduction reaction using a reducing agent like sodium borohydride to yield the desired product.
Purification: The final product is purified through recrystallization or chromatography techniques to obtain this compound in high purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors and automated systems to ensure consistent quality and yield. The process involves stringent control of reaction parameters such as temperature, pressure, and reaction time to optimize the production efficiency.
Chemical Reactions Analysis
Types of Reactions
[(2R)-2-hydroxy-2-(3-hydroxyphenyl)ethyl]-methylazanium;chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halogenating agents to form halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Quinones.
Reduction: Alcohol derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
[(2R)-2-hydroxy-2-(3-hydroxyphenyl)ethyl]-methylazanium;chloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound is studied for its effects on cellular signaling pathways and receptor interactions.
Medicine: It is utilized in the development of medications for treating nasal congestion, hypotension, and other conditions.
Mechanism of Action
The mechanism of action of [(2R)-2-hydroxy-2-(3-hydroxyphenyl)ethyl]-methylazanium;chloride involves its interaction with alpha-adrenergic receptors. Upon binding to these receptors, the compound induces vasoconstriction by increasing intracellular calcium levels, leading to the contraction of smooth muscle cells in blood vessels. This results in increased blood pressure and reduced nasal congestion .
Comparison with Similar Compounds
Similar Compounds
Phenylephrine: A structurally similar compound with similar pharmacological properties.
Ephedrine: Another compound that acts as a vasoconstrictor and is used in similar medical applications.
Pseudoephedrine: A compound with similar decongestant properties but different structural features.
Uniqueness
[(2R)-2-hydroxy-2-(3-hydroxyphenyl)ethyl]-methylazanium;chloride is unique due to its specific stereochemistry, which contributes to its selective binding to alpha-adrenergic receptors. This selectivity enhances its efficacy and reduces potential side effects compared to other similar compounds .
Properties
IUPAC Name |
[(2R)-2-hydroxy-2-(3-hydroxyphenyl)ethyl]-methylazanium;chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2.ClH/c1-10-6-9(12)7-3-2-4-8(11)5-7;/h2-5,9-12H,6H2,1H3;1H/t9-;/m0./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCYSGIYOVXAGKQ-FVGYRXGTSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[NH2+]CC(C1=CC(=CC=C1)O)O.[Cl-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[NH2+]C[C@@H](C1=CC(=CC=C1)O)O.[Cl-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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